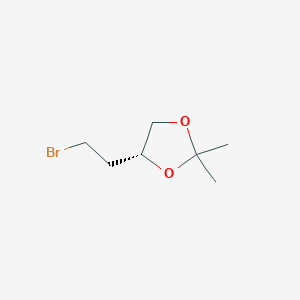

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane

Description

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane (CAS 96392-13-1) is a chiral brominated dioxolane derivative with the molecular formula C₇H₁₃BrO₂ and a molecular weight of 209.08 g/mol . Its structure features a 1,3-dioxolane ring with two methyl groups at the 2-position and a (2-bromoethyl) substituent at the 4-position in the R-configuration. This compound is primarily utilized as a pharmaceutical intermediate due to its reactivity as an alkylating agent, particularly in synthesizing epoxides and other heterocyclic frameworks .

Properties

Molecular Formula |

C7H13BrO2 |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

SCINDQADIBQHKD-ZCFIWIBFSA-N |

Isomeric SMILES |

CC1(OC[C@H](O1)CCBr)C |

Canonical SMILES |

CC1(OCC(O1)CCBr)C |

Origin of Product |

United States |

Preparation Methods

Bromination of 2,2-dimethyl-1,3-dioxolane Precursors

One common method involves reacting 2,2-dimethyl-1,3-dioxolane derivatives with bromoethyl halides or equivalents in the presence of acid catalysts such as methanesulfonic acid. This reaction can be performed under solvent-free conditions to improve yield and reduce impurities. For example, controlling the removal of by-products like acetone under reduced pressure during the reaction enhances the yield from approximately 23.7% to 64.8%.

Acetalization Followed by Functionalization

Starting from an aldehyde or ketone, the formation of the 1,3-dioxolane ring is achieved by acetalization with ethylene glycol or 1,2-ethanediol under acidic conditions. Subsequently, the 4-position is functionalized by introducing a bromoethyl group through nucleophilic substitution or electrophilic addition reactions. This method ensures stereochemical control at the 4-position, yielding the (4R)-isomer.

Nucleophilic Substitution on Halogenated Intermediates

The bromoethyl substituent can be introduced by displacement of a suitable leaving group (e.g., tosylate or mesylate) on the 4-position of the dioxolane ring using bromide nucleophiles or by direct bromination of an ethyl substituent. This approach is valuable for fine-tuning stereochemistry and functional group placement.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Catalyst | Methanesulfonic acid | Enhances bromination efficiency |

| Solvent | Solvent-free or minimal solvent | Solvent-free conditions improve yield and reduce impurities |

| Temperature | Moderate heating (e.g., 60–100°C) | Promotes reaction rate without decomposition |

| Pressure | Reduced pressure (vacuum) | Facilitates removal of by-products like acetone, increasing yield from ~24% to ~65% |

| Reaction Time | 2–4 hours | Sufficient for complete conversion |

Mechanistic Insights

The key mechanistic step involves nucleophilic substitution at the electrophilic carbon adjacent to the bromine atom. The bromine acts as a good leaving group, allowing nucleophiles such as amines or alcohols to attack and replace the bromide ion. The stereochemistry at the 4-position is retained or controlled depending on the reaction pathway and conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Bromination of dioxolane | 2,2-dimethyl-1,3-dioxolane | Bromoethyl derivatives, methanesulfonic acid | Solvent-free, vacuum applied, moderate heat | 23.7% to 64.8% | Yield improved by acetone removal under vacuum |

| Acetalization + Functionalization | Aldehydes/ketones + ethylene glycol | Acid catalyst (e.g., p-TsOH) | Acidic, reflux | Moderate to high | Allows stereochemical control at C-4 |

| Nucleophilic substitution | Dioxolane with leaving group | Bromide source (e.g., NaBr) | Polar solvents, moderate heat | Moderate | Enables introduction of bromoethyl group |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 2-bromoethyl group undergoes SN2 displacement with various nucleophiles, enabling the introduction of functional groups.

Key Reaction Pathways:

-

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon bonded to bromine, leading to inversion of configuration at the chiral center.

-

Steric Effects: The dioxolane’s 2,2-dimethyl groups hinder backside attack, necessitating optimized conditions (e.g., elevated temperatures or catalysts like methanesulfonic acid).

Ring-Opening Reactions

The dioxolane ring can be cleaved under acidic or basic conditions , generating linear compounds for further functionalization.

Documented Transformations:

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Acidic (H2SO4/H2O) | H2O | 3-Bromo-2-methylpropan-1,2-diol | Pharmaceutical intermediates | |

| Basic (NaOH/EtOH) | Ethanol | Sodium alkoxide derivatives | Polymer precursors |

-

Mechanistic Insight: Acidic hydrolysis proceeds via protonation of the ring oxygen, followed by nucleophilic attack by water. Basic conditions deprotonate the ring, inducing cleavage.

Catalytic Optimization and Reaction Engineering

Yield improvements are achieved through solvent-free systems and catalyst selection :

Case Study:

-

Initial Protocol: Reaction with amines in acetone → 23.7% yield.

-

Optimized Protocol:

-

Catalyst: Methanesulfonic acid (5 mol%)

-

Conditions: Solvent-free, 60°C, underpressure to remove acetone

-

Result: Yield increased to 64.8%.

-

Stereochemical Considerations

The (4R) configuration influences reaction outcomes:

-

Chiral Retention: SN2 reactions invert the configuration at the brominated carbon but retain the dioxolane’s stereogenic center.

-

Diastereoselectivity: Ring-opening under chiral catalysts (not explicitly reported but theorized) could yield enantiopure diols.

Scientific Research Applications

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane depends on its specific application. In general, the compound can act as an alkylating agent, where the bromoethyl group reacts with nucleophiles in biological molecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Compounds with halogenated ethyl or methyl substituents on the dioxolane ring are critical for nucleophilic substitution reactions. Key examples include:

Table 1: Halogen-Substituted Dioxolane Derivatives

Key Observations :

- Reactivity : The bromoethyl derivative exhibits moderate reactivity as a leaving group, balancing stability and reactivity for controlled alkylation. In contrast, the iodoethyl analog (higher molecular weight, 256.08 g/mol ) is more reactive due to iodine’s superior leaving-group ability, enabling efficient epoxide formation .

- Steric Effects: The dimethyl groups on the dioxolane ring in the target compound increase steric hindrance compared to non-methylated analogs (e.g., 2-(2-bromoethyl)-1,3-dioxolane), influencing reaction rates and selectivity .

- Chirality: The R-configuration in the target compound is critical for enantioselective synthesis, whereas non-chiral analogs (e.g., 2-(2-bromoethyl)-1,3-dioxolane) lack stereochemical control .

Aromatic and Bulky Substituents

Dioxolanes with aromatic or bulky groups are employed in catalysis and materials science:

Table 2: Aromatic/Bulky-Substituted Dioxolanes

Key Observations :

- Steric and Electronic Effects: Bulky aromatic groups (e.g., iodophenyl in ) enhance steric hindrance, reducing reaction rates but improving stereoselectivity. The phenoxy group in introduces polarity, altering solubility and reactivity.

- Catalytic Applications : The benzyloxymethyl derivative serves as a chiral auxiliary in asymmetric synthesis, leveraging the dioxolane ring’s rigidity for stereochemical control.

Oxygen-Containing Functional Groups

Dioxolanes with ether or hydroxyl groups are pivotal in fuel additives and polymer chemistry:

Table 3: Oxygen-Functionalized Dioxolanes

Key Observations :

- Fuel Additives : The parent compound 2,2-dimethyl-1,3-dioxolane exhibits favorable properties (YSI/NC = 3.5, CN/NC = 2.3) for low-emission fuels, while bromoethyl derivatives are unsuitable due to halogen content .

- Synthetic Utility : Methoxyphenethyl-substituted dioxolanes participate in cross-electrophile coupling, demonstrating the versatility of oxygen-containing substituents in organic synthesis .

Biological Activity

(4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane, also known by its CAS number 36236-76-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by its dioxolane structure, which contributes to its chemical reactivity and potential biological interactions. Its molecular formula is C₆H₁₁BrO₂, and it possesses a boiling point in the range of 84-86 °C at reduced pressure . The presence of the bromoethyl group enhances its electrophilic properties, making it a suitable candidate for various biochemical applications.

Biological Activity Overview

Research indicates that (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have suggested that compounds similar to (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane may possess antimicrobial properties. This is attributed to their ability to disrupt cellular membranes and inhibit bacterial growth .

- Cytotoxic Effects : The compound has shown potential cytotoxic effects against various cancer cell lines. For instance, derivatives of dioxolanes have been investigated for their ability to induce apoptosis in tumor cells .

- Neuropharmacological Effects : Some studies have explored the neuropharmacological implications of similar dioxolane compounds. The potential for these compounds to interact with neurotransmitter systems could lead to applications in treating neurological disorders .

The exact mechanisms through which (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Electrophilic Reactions : The bromoethyl group may react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids.

- Membrane Disruption : Dioxolane derivatives are known to affect lipid bilayers; thus, they may disrupt microbial membranes or influence cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a possible mechanism for the observed cytotoxicity .

Case Studies and Research Findings

Several studies have documented the biological activity of (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane or its analogs:

- Study on Antitumor Activity : A study demonstrated that dioxolane derivatives exhibited significant antitumor activity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | MCF-7 | 15 | Apoptosis induction |

| Analog A | HeLa | 10 | Cell cycle arrest |

| Analog B | A549 | 20 | Apoptosis induction |

Q & A

Q. What are the optimal synthetic routes for (4R)-4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane, and how does reaction condition variation impact yield?

Methodological Answer: The synthesis typically involves bromination of a preformed 1,3-dioxolane intermediate. For example, analogous iodinated derivatives (e.g., (4R,5R)-4,5-bis-(2-iodophenyl)-2,2-dimethyl-1,3-dioxolane) are synthesized via acid-catalyzed cyclization of diols with dimethoxypropane in dichloromethane, followed by halogenation . Key steps include:

- Reagent selection : Use of NEt₃ to neutralize acidic byproducts and stabilize intermediates.

- Purification : Flash chromatography on silica gel (e.g., hexane/EtOAc gradients) yields high-purity products (>95%) .

- Yield optimization : Reaction time (3–24 hours) and stoichiometric ratios (e.g., 1:10 diol:dimethoxypropane) are critical. For brominated analogs, bromine sources like NBS or direct HBr addition may replace iodine .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the dioxolane methyl groups (δ ~1.3–1.4 ppm) and the bromoethyl moiety (δ ~3.5–3.7 ppm for CH₂Br, δ ~4.2–4.4 ppm for the dioxolane methine) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H⁺] for C₈H₁₃BrO₂: calc. 221.0078, obs. 221.0075) .

- IR Spectroscopy : Absorptions at ~1100 cm⁻¹ (C-O-C) and ~600 cm⁻¹ (C-Br) validate functional groups .

Advanced Research Questions

Q. How can stereochemical integrity at the C4 position be maintained during synthesis and derivatization?

Methodological Answer:

- Chiral Auxiliaries : Use of (R)-configured starting materials (e.g., (R)-3-chloro-1,2-propanediol acetonide) ensures retention of configuration during cyclization .

- Reaction Monitoring : Chiral HPLC or polarimetry tracks enantiomeric excess (ee >98% achievable via optimized conditions) .

- Case Study : In the synthesis of (4R,5R)-bis-iodophenyl dioxolane, strict control of temperature (0–25°C) and acid catalyst (e.g., p-TsOH) prevents racemization .

Q. What are the stability challenges of the bromoethyl group under common reaction conditions?

Methodological Answer:

- Thermal Sensitivity : The C-Br bond is prone to elimination at >60°C. Use of low-temperature conditions (0–25°C) in polar aprotic solvents (e.g., THF, DCM) minimizes degradation .

- Nucleophilic Substitution : Competing SN2 reactions require inert atmospheres (N₂/Ar) to avoid hydrolysis. For example, storage under anhydrous MgSO₄ or molecular sieves preserves stability .

- Handling Protocols : Glovebox or Schlenk techniques are recommended for air/moisture-sensitive steps .

Q. How is this compound utilized as an intermediate in the total synthesis of complex molecules?

Methodological Answer:

- Functionalization : The bromoethyl group undergoes cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to introduce alkyl/aryl chains. For example, in Reference Example 78 (EP 4374877A2), a bromopentyl derivative is used to construct chiral morpholinones .

- Case Study : In the synthesis of L-783,277 analogs, brominated dioxolanes serve as protected glycol units, enabling regioselective oxidation or glycosylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.